molecular formula C13H22N2O2 B8136675 (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]

(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]

Cat. No.: B8136675
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-QWRGUYRKSA-N
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Description

(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] (CAS: 164976-63-0, Molecular Formula: C₁₃H₂₂N₂O₂) is a chiral bis(oxazoline) ligand featuring a methylene (–CH₂–) bridge connecting two oxazoline rings. Each oxazoline unit is substituted with an isopropyl group at the 4-position, contributing to its steric bulk and enantioselective properties in asymmetric catalysis. This compound is commercially available at 95% purity and is frequently employed in transition-metal-catalyzed reactions, such as cross-couplings and fluorinations, due to its ability to form stable metal complexes .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)CC2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropyl-4,5-dihydro-oxazole with formaldehyde in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce tetrahydro-oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Bridge Modifications

Compound Name CAS Bridge Type Key Structural Features Molecular Formula Purity Applications
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] 164976-63-0 Methylene (–CH₂–) Isopropyl substituents C₁₃H₂₂N₂O₂ 95% Asymmetric catalysis (e.g., Negishi cross-couplings)
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) N/A Cyclopropane Diphenyl substituents C₃₃H₂₈N₂O₂ 99% Catalytic fluorination of carbene complexes
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] 1246401-49-9 Cyclopentylidene Phenyl substituents C₂₃H₂₄N₂O₂ 97–99% High enantioselectivity in asymmetric alkylations
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) 860789-38-4 Pentane-3,3-diyl Phenyl substituents C₂₅H₂₈N₂O₂ N/A Flexible chelation in metal coordination

Key Observations :

  • Bridge Rigidity : The methylene bridge in the target compound offers flexibility, while cyclopropane or cyclopentylidene bridges introduce rigidity, altering metal-ligand coordination geometries .
  • Steric Effects : Isopropyl groups (target compound) provide steric bulk without aromaticity, whereas phenyl or benzyl substituents (e.g., CAS 2005443-99-0) add π-interaction capabilities .

Substituent Variations

Compound Name Substituents Steric Bulk Electronic Effects
Target compound 4-Isopropyl Moderate Electron-donating via alkyl groups
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] 4,5-Diphenyl High Electron-withdrawing (aromatic)
(4R,4'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Benzyl Very high Enhanced π-stacking
(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-isopropyloxazole] Isopropyl + benzyl Extreme Mixed electronic/steric effects

Key Observations :

  • Catalytic Performance : Phenyl or benzyl substituents (e.g., CAS 148925-98-8) improve enantioselectivity in reactions requiring π-π interactions, whereas isopropyl groups favor reactions sensitive to steric hindrance .

Stereochemical Considerations

  • Enantiomeric Pairs : The (4R,4'R) configuration of the target compound contrasts with its (4S,4'S) enantiomer (CAS 131833-90-4), which exhibits opposite stereoselectivity in catalysis .
  • Purity and ee : Commercial samples of the target compound are typically 95% pure, while cyclopentylidene derivatives (e.g., CAS 1639791-77-7) are available at 99% enantiomeric excess (e.e.), critical for high-precision syntheses .

Commercial Availability and Cost

Compound Supplier Purity Price (per 100 mg)
Target compound BLD Pharm Ltd. 95% ~¥193
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] Kanto Reagents 97% ¥23,400 JPY
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis(1-methylethyl)-2,2'-bioxazole LAAJOO 99% e.e. Not listed

Key Observations :

  • The target compound is more cost-effective than cyclopentylidene or benzyl-substituted analogs, making it preferable for large-scale applications .

Biological Activity

(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is a heterocyclic compound notable for its unique structural features, including two oxazole rings connected by a methylene bridge. This compound has garnered interest in the scientific community for its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

The chemical formula for this compound is C14H18N2O2C_{14}H_{18}N_2O_2, with a molecular weight of approximately 238.33 g/mol. The presence of chiral centers in its structure may influence its biological interactions significantly.

PropertyValue
Molecular FormulaC14H18N2O2C_{14}H_{18}N_2O_2
Molecular Weight238.33 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point308.1 ± 25.0 °C

Biological Activities

Research indicates that compounds containing oxazole rings often exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some oxazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain oxazole compounds are being investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The ability to modulate enzyme activity has been observed, which could lead to therapeutic applications.

The mechanism of action of (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] involves its interaction with specific molecular targets such as enzymes and receptors. The binding may involve hydrogen bonding and hydrophobic interactions, resulting in conformational changes that affect the function of these targets.

Study on Antimicrobial Activity

A study examining the antimicrobial properties of various oxazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the oxazole ring could enhance antibacterial activity.

Anticancer Research

In another study focused on the anticancer potential of oxazole derivatives, it was reported that specific structural modifications led to increased cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted, suggesting a promising avenue for further research.

Synthetic Routes

The synthesis of (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can be achieved through several methods:

  • Condensation Reaction : A common method involves the condensation of 4-isopropyl-4,5-dihydro-oxazole with formaldehyde in the presence of a catalyst.
  • Optimization Techniques : Industrial production often utilizes batch or continuous flow processes with optimized reaction conditions to maximize yield and purity.

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